molecular formula C15H20I3NO2 B041215 Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate CAS No. 161466-39-3

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

Cat. No.: B041215
CAS No.: 161466-39-3
M. Wt: 627.04 g/mol
InChI Key: LZRSTVREZNQBLF-UHFFFAOYSA-N
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Description

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a synthetic organic compound with the molecular formula C15H20I3NO2 This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, an amino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate typically involves multiple steps. One common method starts with the iodination of a phenyl ring to introduce the three iodine atoms at the 2, 4, and 6 positions. This is followed by the introduction of an amino group at the 3 position through a substitution reaction. The final step involves the esterification of the resulting compound with ethyl heptanoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove the iodine atoms or convert the ester group to an alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Deiodinated compounds or alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the iodine atoms.

Scientific Research Applications

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.

    Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance its binding affinity to certain proteins, leading to changes in their activity. The amino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-(3-amino-2,4,6-diiodophenyl)heptanoate: Similar structure but with two iodine atoms.

    Ethyl 7-(3-amino-2,4,6-trifluorophenyl)heptanoate: Similar structure but with fluorine atoms instead of iodine.

    Ethyl 7-(3-amino-2,4,6-trichlorophenyl)heptanoate: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is unique due to the presence of three iodine atoms, which can significantly enhance its properties, such as its ability to participate in diagnostic imaging

Properties

IUPAC Name

ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRSTVREZNQBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161466-39-3
Record name Ethyl 7-(3-amino-2,4,6-triiodophenyl)-heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
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Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
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Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
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Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
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Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
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Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

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